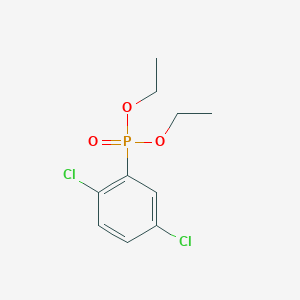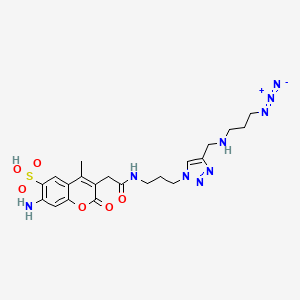
Coumarin Azide Plus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin Azide Plus is a derivative of coumarin, a naturally occurring compound found in many plants Coumarin itself is known for its sweet scent and is used in perfumes and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin Azide Plus typically involves the reaction of coumarin with azide compounds. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin Azide Plus undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized metabolites.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted coumarin compounds.
Applications De Recherche Scientifique
Coumarin Azide Plus has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Coumarin Azide Plus involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, induce apoptosis, and inhibit tumor angiogenesis . Additionally, its fluorescent properties make it useful for labeling and detecting biomolecules in various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azidocoumarin: A closely related compound used for similar applications in bioconjugation and fluorescent labeling.
Coumarin-Triazole Hybrids: These compounds combine the coumarin and triazole moieties and are used in various biological and chemical applications.
Uniqueness
Coumarin Azide Plus stands out due to its enhanced fluorescent properties and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research applications, particularly in bioconjugation and imaging, makes it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C21H27N9O6S |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
7-amino-3-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H27N9O6S/c1-13-15-8-19(37(33,34)35)17(22)10-18(15)36-21(32)16(13)9-20(31)25-5-3-7-30-12-14(27-29-30)11-24-4-2-6-26-28-23/h8,10,12,24H,2-7,9,11,22H2,1H3,(H,25,31)(H,33,34,35) |
Clé InChI |
REYQIGRZAMDWFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCN3C=C(N=N3)CNCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


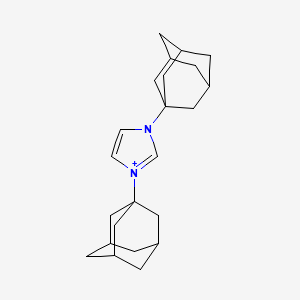

![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)

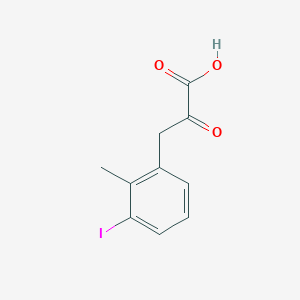
![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
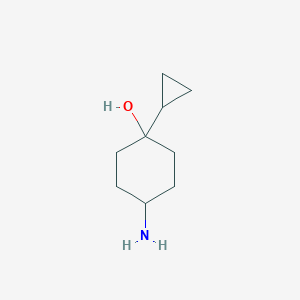
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
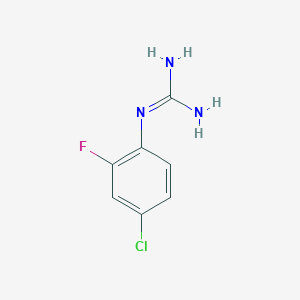

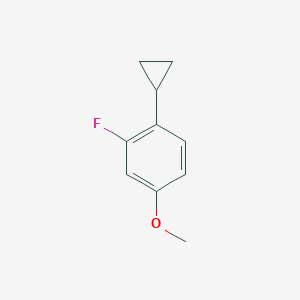

![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
